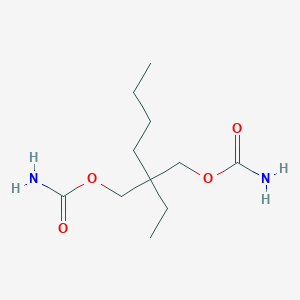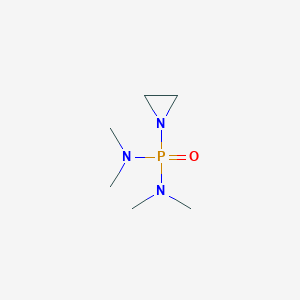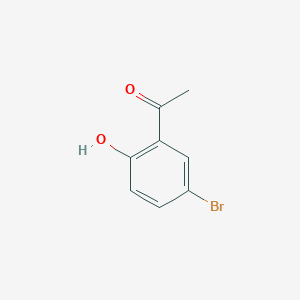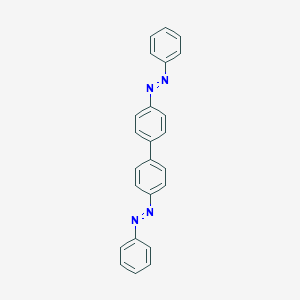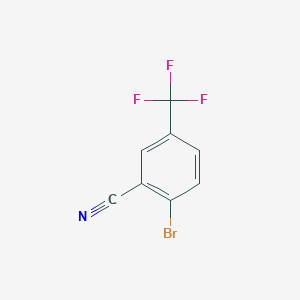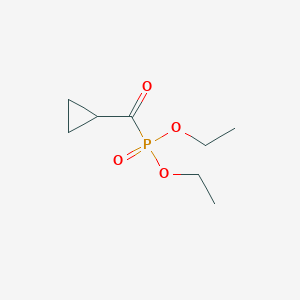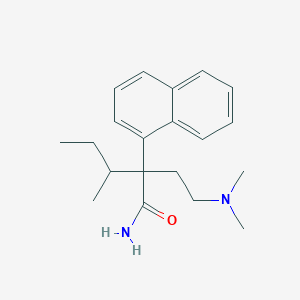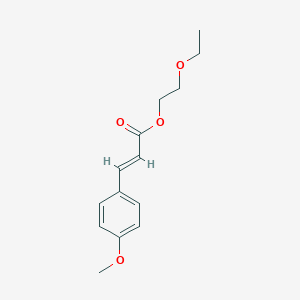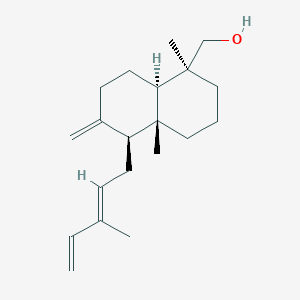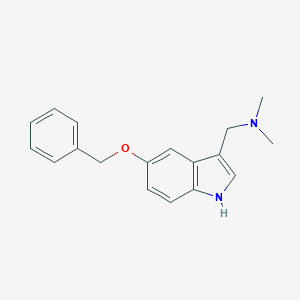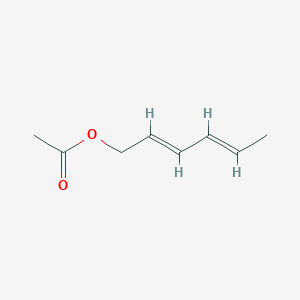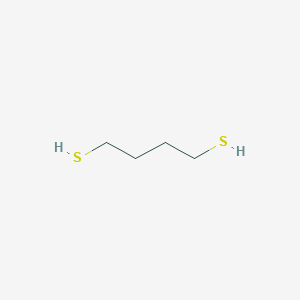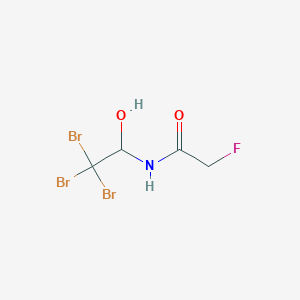
2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide: is an organic compound with the chemical formula C₄H₅Br₃FNO₂ . It is a derivative of acetamide, where one hydrogen atom on the methyl group is replaced by a fluorine atom, and it also contains three bromine atoms. This compound is known for its high toxicity and has been studied for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide can be synthesized through a multi-step process involving the bromination of acetamide followed by fluorination. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to ensure the desired substitution on the acetamide molecule.
Industrial Production Methods: Industrial production of bromal fluoroacetamide involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and toxic nature of the intermediates and final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced forms of the original compound, such as amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide has several applications in scientific research, including:
Biology: Studies on its toxicity and metabolic effects provide insights into the mechanisms of action of fluorinated and brominated compounds.
Medicine: Research on its potential use as a precursor for the synthesis of pharmaceuticals and its effects on biological systems.
Industry: It is used in the development of pesticides and rodenticides due to its high toxicity.
Wirkmechanismus
2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide exerts its effects by disrupting the citric acid cycle, a crucial metabolic pathway in cells. The compound is metabolized to fluorocitrate, which inhibits aconitase, an enzyme essential for the citric acid cycle. This inhibition leads to the accumulation of citrate and disruption of energy production in cells, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
- Chloroacetamide
- Bromoacetamide
- Iodoacetamide
- Fluoroacetic acid
- Acetamide
Comparison: 2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. Compared to chloroacetamide, bromoacetamide, and iodoacetamide, bromal fluoroacetamide has higher toxicity and different reactivity patterns due to the electronegativity and size of the fluorine and bromine atoms. Fluoroacetic acid, another similar compound, also disrupts the citric acid cycle but lacks the bromine atoms, making its reactivity and applications different.
Eigenschaften
CAS-Nummer |
1187-66-2 |
|---|---|
Molekularformel |
C4H5Br3FNO2 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H5Br3FNO2/c5-4(6,7)3(11)9-2(10)1-8/h3,11H,1H2,(H,9,10) |
InChI-Schlüssel |
QFWQUVMXKWLKQA-UHFFFAOYSA-N |
SMILES |
C(C(=O)NC(C(Br)(Br)Br)O)F |
Kanonische SMILES |
C(C(=O)NC(C(Br)(Br)Br)O)F |
Synonyme |
2-Fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


